molecular formula C4H2Br2ClN3 B1388534 3,5-Dibromo-6-chloropyrazin-2-amine CAS No. 566205-01-4

3,5-Dibromo-6-chloropyrazin-2-amine

Cat. No. B1388534
M. Wt: 287.34 g/mol
InChI Key: KMOICDJWYSOXRT-UHFFFAOYSA-N
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Description

“3,5-Dibromo-6-chloropyrazin-2-amine” is an organic compound that belongs to the class of aminopyrazines . These are organic compounds containing an amino group attached to a pyrazine ring . It is also known as 2-amino-3,5-dibromo-6-chloropyrazine .


Molecular Structure Analysis

The molecular formula of “3,5-Dibromo-6-chloropyrazin-2-amine” is C4H2Br2ClN3 . The molecular weight is 287.34 g/mol .


Physical And Chemical Properties Analysis

The boiling point of “3,5-Dibromo-6-chloropyrazin-2-amine” is predicted to be 324.0±37.0 °C . The density is 1.237 . It should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Regioselective Synthesis of Dipyrrolopyrazine (DPP) Derivatives
    • Application Summary : Pyrazine is an important molecular scaffold employed in organic optoelectronic materials. Efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-pyrazine derivatives have been reported, which involve regio-selective amination reactions of dihalo-pyrrolopyrazines .
    • Methods of Application : The developed protocol readily affords either 2-amino- or 3-amino-pyrrolopyrazines from the corresponding 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines. When the amination reactions are carried under metal-free conditions under microwave irradiation, 3-amino-pyrrolopyrazines are obtained exclusively .
    • Results or Outcomes : A comprehensive study of the optical properties, thermal properties, and molecular packing of the synthesized compounds was carried out. The results indicate that the 1,7-derivatives may be promising organic materials for optoelectronic applications .
  • Preparation of A2B Adenosine Receptor Antagonists
    • Application Summary : Compounds similar to “3,5-Dibromo-6-chloropyrazin-2-amine”, such as 2-Amino-6-chloropyrazine and 2-Chloro-6-aminopyrazine, have been used in the preparation of A2B adenosine receptor antagonists . These antagonists are biologically active compounds that have potential therapeutic applications.
    • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis route chosen for the A2B adenosine receptor antagonist. This typically involves various organic synthesis techniques and may include steps such as nucleophilic aromatic substitution reactions .
    • Results or Outcomes : The outcomes of these syntheses are A2B adenosine receptor antagonists, which are biologically active compounds. These compounds have potential therapeutic applications, although the specific results or outcomes would depend on the particular compound synthesized .

properties

IUPAC Name

3,5-dibromo-6-chloropyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2ClN3/c5-1-3(7)10-4(8)2(6)9-1/h(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOICDJWYSOXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671928
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-6-chloropyrazin-2-amine

CAS RN

566205-01-4
Record name 3,5-Dibromo-6-chloropyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
P Meti, YD Gong - RSC advances, 2017 - pubs.rsc.org
Herein we report the synthesis and characterization of two new D–A–D molecules 1,5-dimethyl-2,6-di(thiophen-2-yl)-1,5-dihyrodipyrrolo[3,2-b:3′,2′-e]pyrazine (2DT-DPP) and 1,5-…
Number of citations: 6 pubs.rsc.org
P Meti, ES Lee, JW Yang, YD Gong - RSC advances, 2017 - pubs.rsc.org
Pyrazine is an important molecular scaffold employed in organic optoelectronic materials. Here we report efficient methods for the synthesis of dipyrrolopyrazine, and pyrrolothieno-…
Number of citations: 19 pubs.rsc.org
P Meti, JW Yang, YD Gong - Tetrahedron, 2017 - Elsevier
Microfibers and nanofibers with promising application in optoelectronics are desirable in current material synthesis. Synthetic method has been developed for the preparation of …
Number of citations: 9 www.sciencedirect.com
P Meti, G Nagaraju, JW Yang, SH Jung… - New Journal of …, 2019 - pubs.rsc.org
The strategy of developing organic dyes with exceptional optical, thermal, and stable photovoltaic properties has attracted substantial attention in the replacement of high-cost traditional …
Number of citations: 14 pubs.rsc.org
P Meti, JW Yang, SH Jung, YD Gong - Dyes and Pigments, 2019 - Elsevier
A regioselective approach for the synthesis of functionalized dipolar Y-shaped chromophores is demonstrated. A series of dipolar pyrrolopyrazine based molecules were prepared in a …
Number of citations: 9 www.sciencedirect.com
P Meti, JW Yang, YD Gong - Dyes and Pigments, 2018 - Elsevier
A practical approach towards the development of organic scaffold for material science application through substituent engineering of dipyrrolopyrazine (DPP) chromophore has been …
Number of citations: 13 www.sciencedirect.com
S Nie, Y Yao, F Wu, X Wu, J Zhao, Y Hua… - Journal of medicinal …, 2021 - ACS Publications
Flaviviruses, including Zika, dengue, and West Nile viruses, are important human pathogens. The highly conserved NS2B–NS3 protease of Flavivirus is essential for viral replication …
Number of citations: 24 pubs.acs.org
EV Verbitskiy, GN Lipunova, EV Nosova… - Dyes and …, 2023 - Elsevier
Pyrazines and quinoxalines represent a well-known class of electron-deficient heterocyclic compounds, which are exploited as electron-withdrawing fragments in push-pull structures …
Number of citations: 0 www.sciencedirect.com

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